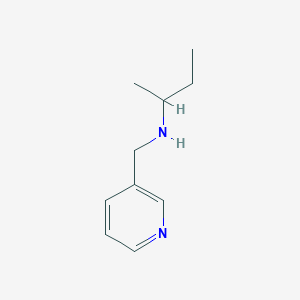

N-(pyridin-3-ylmethyl)butan-2-amine

描述

Contextualization within Amines and Pyridine (B92270) Derivatives

N-(pyridin-3-ylmethyl)butan-2-amine is a hybrid molecule that incorporates two key functional groups: a secondary amine and a pyridine ring. The secondary amine group, where the nitrogen atom is bonded to two carbon atoms and one hydrogen atom, contributes to the compound's basicity and nucleophilicity. The pyridine ring is an aromatic heterocycle containing a nitrogen atom, which influences the electronic properties of the molecule and provides a site for coordination with metal ions.

The specific arrangement of these groups, with the butan-2-amine moiety attached to the 3-position of the pyridine ring, is significant. This substitution pattern affects the steric and electronic environment around the nitrogen atoms, which in turn dictates the compound's reactivity and potential applications. The chiral center at the second carbon of the butan-2-amine group also introduces the possibility of stereoisomers, which can be a critical factor in its biological activity and its role in asymmetric synthesis.

Significance in Chemical Synthesis and Coordination Chemistry

In the realm of chemical synthesis, this compound serves as a versatile building block. Its secondary amine functionality allows for a range of chemical transformations, including N-alkylation, N-acylation, and the formation of amides and sulfonamides. The pyridine ring can also undergo various reactions, such as electrophilic aromatic substitution, although the electron-withdrawing nature of the nitrogen atom can make these reactions more challenging compared to benzene (B151609) derivatives.

The presence of two nitrogen atoms with different electronic properties (the sp2-hybridized nitrogen in the pyridine ring and the sp3-hybridized nitrogen of the secondary amine) makes this compound an interesting ligand in coordination chemistry. It can act as a bidentate ligand, coordinating to a single metal center through both nitrogen atoms to form a stable chelate ring. The steric bulk of the butan-2-amine group can influence the coordination geometry and the properties of the resulting metal complexes. These complexes are being explored for their potential catalytic activity and unique structural features.

Overview of Research Trajectories for the Chemical Compound

Current research involving this compound is multifaceted. One major area of investigation is its use as a ligand for the synthesis of novel metal complexes. Researchers are exploring the coordination behavior of this ligand with various transition metals, studying the structural, spectroscopic, and electrochemical properties of the resulting complexes. These studies aim to develop new catalysts for organic transformations or materials with interesting magnetic or optical properties.

Another significant research direction is the exploration of the biological and medicinal chemistry applications of this compound and its derivatives. The pyridine and amine moieties are common pharmacophores found in many biologically active molecules. For instance, related pyridine-containing compounds have shown potential as inhibitors of enzymes like nicotinamide (B372718) phosphoribosyltransferase (NAMPT), which is a target in cancer therapy. While specific biological activity for this compound is not extensively documented, its structural similarity to other bioactive compounds makes it a candidate for screening in various biological assays.

Furthermore, the synthesis of derivatives of this compound is an active area of research. By modifying the pyridine ring or the butan-2-amine side chain, chemists can fine-tune the steric and electronic properties of the molecule to optimize its performance in specific applications, whether as a ligand, a catalyst, or a biologically active agent.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C10H16N2 |

| Molecular Weight | 164.25 g/mol |

| XLogP3 | 1.6 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 4 |

This data is based on computational predictions.

Structure

3D Structure

属性

IUPAC Name |

N-(pyridin-3-ylmethyl)butan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-3-9(2)12-8-10-5-4-6-11-7-10/h4-7,9,12H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPTLWUJKNPIUIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405893 | |

| Record name | N-(pyridin-3-ylmethyl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869941-70-8 | |

| Record name | N-(pyridin-3-ylmethyl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Routes for N-(pyridin-3-ylmethyl)butan-2-amine

The most direct and widely employed method for the synthesis of this compound is reductive amination.

Reductive amination stands as a cornerstone for the synthesis of this compound. This one-pot reaction typically involves the condensation of pyridine-3-carbaldehyde with butan-2-amine to form an intermediate imine (or the corresponding protonated iminium ion), which is subsequently reduced in situ to the target secondary amine. epa.govresearchgate.net The reaction is generally carried out under mildly acidic conditions which are necessary to catalyze the initial formation of the carbinolamine and its subsequent dehydration to the imine, without causing excessive protonation of the amine nucleophile. chemrxiv.org

The choice of reducing agent is critical for the success of the reaction. Mild reducing agents are preferred as they selectively reduce the C=N double bond of the imine intermediate without affecting the initial carbonyl group of the aldehyde. acs.org Sodium cyanoborohydride (NaBH₃CN) is a frequently used reagent for this purpose due to its selectivity. chemrxiv.orgresearchgate.net Other reducing agents such as sodium borohydride (B1222165) (NaBH₄), often used in a two-step process where the imine is formed first, or catalytic hydrogenation (e.g., H₂/Pd, Ni) can also be employed. researchgate.netacs.org

Table 1: Comparison of Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (B129727), slightly acidic pH | One-pot reaction possible; selective for imines over carbonyls. | Toxic cyanide byproduct. |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | Less toxic than NaBH₃CN; readily available. | Can reduce aldehydes if not controlled; often requires a two-step process. |

| Catalytic Hydrogenation (H₂/Catalyst) | H₂ gas, Pd/C, Ni, PtO₂ | "Green" byproducts; high yields. | Requires specialized pressure equipment; may reduce other functional groups. |

| Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Dichloroethane (DCE), Acetic Acid | Mild and highly selective; tolerant of many functional groups. | More expensive; sensitive to moisture. |

While reductive amination is the most direct route, alternative strategies, primarily developed for related structures, can be adapted for the synthesis of this specific amine or its precursors. One such method involves the alkylation of 3-(aminomethyl)pyridine . researchgate.net In this approach, 3-(aminomethyl)pyridine, which can be synthesized by the reduction of 3-cyanopyridine (B1664610) or 3-pyridinecarboxamide, is reacted with a suitable sec-butyl electrophile, such as 2-bromobutane, in the presence of a base to yield the target secondary amine. researchgate.net

Another innovative approach for the selective synthesis of secondary amines involves the use of N-aminopyridinium salts as ammonia (B1221849) surrogates. chemrxiv.orgresearchgate.net This method overcomes the common problem of over-alkylation. The process involves the N-alkylation of an N-aminopyridinium salt, followed by a reductive cleavage of the N-N bond to release the secondary amine. researchgate.net

Furthermore, directed ortho-metalation (DoM) offers a powerful tool for the functionalization of the pyridine (B92270) ring, which can be a key step in a multi-step synthesis of highly substituted derivatives. researchgate.netclockss.org For N-(pyridin-3-ylmethyl)amides, lithiation with strong bases like t-butyllithium can occur regioselectively at the C-4 position of the pyridine ring. epa.govresearchgate.netresearchgate.net The resulting organolithium intermediate can then react with various electrophiles, introducing functionality that can be carried through to the final amine product.

Derivatization and Functionalization Strategies of the this compound Scaffold

The this compound molecule possesses three distinct regions for further chemical modification: the secondary amine, the pyridine ring, and the butane (B89635) chain.

The secondary amine group is a key site for derivatization. Standard reactions for secondary amines can be applied to introduce a wide variety of functional groups. interchim.fr

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides. This is a common strategy to create more complex molecules, including potential biologically active compounds.

Alkylation: Further alkylation with alkyl halides can produce the corresponding tertiary amine. researchgate.net However, controlling the selectivity to avoid the formation of quaternary ammonium (B1175870) salts can be challenging. chemrxiv.org

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) affords sulfonamides.

Oxidation: The amine can be oxidized to form an N-oxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Table 2: Key Functionalization Reactions of the Amine Group

| Reaction Type | Reagent Example | Functional Group Introduced |

| Acylation | Acetyl Chloride | Amide |

| Alkylation | Methyl Iodide | Tertiary Amine |

| Sulfonylation | Tosyl Chloride | Sulfonamide |

| Oxidation | m-CPBA | N-Oxide |

The pyridine ring, while aromatic, has a different reactivity profile compared to benzene (B151609). It is an electron-deficient ring, which makes it less reactive towards electrophilic aromatic substitution. uoanbar.edu.iq

Electrophilic Aromatic Substitution: Reactions such as nitration and halogenation require harsh conditions and typically direct the incoming electrophile to the 3-position (relative to the nitrogen), which in this molecule corresponds to the 5-position relative to the CH₂ group. uoanbar.edu.iq Friedel-Crafts reactions are generally not successful on pyridine rings. uoanbar.edu.iq

Directed ortho-Metalation (DoM): As mentioned previously, for related amide precursors, lithiation can be directed to the C-4 position. researchgate.netclockss.org This allows for the introduction of a wide range of electrophiles (e.g., silyl (B83357) groups, alkyl groups, carbonyls) at a specific position on the pyridine ring. epa.govresearchgate.net

Nucleophilic Aromatic Substitution (SₙAr): While less common for this specific substrate unless a leaving group is present, the electron-deficient nature of the pyridine ring makes it susceptible to SₙAr reactions, particularly at the 2- and 4-positions.

Modifying the saturated sec-butyl chain is generally more challenging than functionalizing the amine or the pyridine ring. The C-H bonds of the alkane chain are relatively inert. However, certain strategies could be envisioned, drawing from general principles of organic chemistry.

The sec-butyl group itself is a chiral substituent, with the carbon atom attached to the nitrogen being a stereocenter. wikipedia.orgbyjus.com Synthetic strategies that start with enantiomerically pure butan-2-amine can yield enantiopure this compound.

Direct functionalization of the butane chain would likely require radical-based reactions (e.g., free-radical halogenation), which often suffer from a lack of selectivity, leading to a mixture of products. A more controlled approach would involve designing a synthesis that starts with a pre-functionalized butane fragment. For instance, using a butanol derivative with a protected functional group that can be unveiled and modified later in the synthetic sequence. While there is little specific literature on modifying the butane chain of this particular molecule, research on the functionalization of alkyl groups in other complex molecules suggests that C-H activation methodologies could potentially be applied, although this remains a speculative and advanced approach. acs.org

Chemodivergent Synthesis Approaches for Related Ligands

Chemodivergent synthesis enables the generation of diverse molecular scaffolds from a single set of starting materials by subtly tuning reaction conditions. This strategy is particularly valuable in medicinal chemistry and ligand design, where access to a wide range of structurally related molecules is crucial for structure-activity relationship studies. While specific chemodivergent syntheses for this compound are not extensively documented, the principles can be illustrated through the synthesis of other pyridine-containing and chiral amine ligands.

A notable example of chemodivergent synthesis involves the reaction of 2-aminopyridine (B139424) with α-bromoketones. By judiciously selecting the reaction medium and promoters, two distinct product classes, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines, can be selectively obtained. The formation of N-(pyridin-2-yl)amides is achieved in toluene (B28343) through a C-C bond cleavage process promoted by iodine and tert-butyl hydroperoxide (TBHP), under mild, metal-free conditions. In contrast, when the reaction is conducted in ethyl acetate (B1210297) with only TBHP, a one-pot tandem cyclization and bromination sequence yields 3-bromoimidazo[1,2-a]pyridines. This divergence is attributed to the competitive reaction pathways of amidation versus bromination, where the presence of iodine is critical for directing the C-C bond cleavage.

Another illustration of chemodivergent principles can be seen in the synthesis of pyridine-phosphaalkene ligands. Treatment of these ligands, which vary only in their 6-substituent, with a ruthenium catalyst can lead to four different types of coordination complexes. acs.org This demonstrates how minor modifications to a ligand backbone can lead to significant divergence in its coordination chemistry, a principle that is also applicable to the design of ligands like this compound for specific catalytic applications.

The synthesis of chiral amines, a key feature of the target molecule, also benefits from chemodivergent strategies. Asymmetric hydroamination and asymmetric reductive amination are powerful techniques for the enantioselective synthesis of chiral amines. researchgate.net These reactions are highly atom-economical and can be directed to produce different enantiomers or diastereomers by selecting the appropriate chiral catalyst or auxiliary. researchgate.net For instance, biocatalytic approaches using engineered enzymes can be tailored to produce specific stereoisomers of chiral amines with high enantiomeric excess. acs.orgmdpi.com

These examples underscore the potential for applying chemodivergent synthesis strategies to create a library of analogs of this compound. By systematically varying catalysts, solvents, and other reaction parameters, it is conceivable to selectively synthesize different isomers or related heterocyclic systems from common precursors, thereby facilitating the exploration of their chemical and biological properties.

Sustainable and Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more environmentally benign and efficient processes. The synthesis of amines, including this compound, offers several opportunities for the application of sustainable practices. acs.org

Reductive Amination: Reductive amination is a cornerstone for the synthesis of secondary amines and is considered a greener alternative to traditional N-alkylation methods that often use hazardous alkyl halides. acsgcipr.orgwikipedia.org This method typically involves the reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced in situ to the desired amine. acsgcipr.orgwikipedia.org

Several green improvements to reductive amination have been developed:

Catalytic Hydrogenation: Using molecular hydrogen with a heterogeneous catalyst (e.g., palladium on carbon, nickel) is a highly atom-economical reduction method, with water being the only byproduct. wikipedia.org Recent research has focused on developing non-noble metal catalysts, such as highly active cobalt nanoparticles, which have shown exceptional performance in the reductive amination of various ketones and aldehydes to primary amines. mdpi.com

Transfer Hydrogenation: This method uses a safe source of hydrogen, such as isopropanol (B130326) or formic acid, in the presence of a transition metal catalyst.

Borohydride Reagents: While less atom-economical, milder reducing agents like sodium triacetoxyborohydride have been developed to offer greater selectivity and functional group tolerance under mild conditions. numberanalytics.com

Biocatalysis: The use of enzymes as catalysts offers significant advantages in terms of selectivity, mild reaction conditions, and reduced environmental impact. nih.gov For the synthesis of chiral amines like this compound, biocatalysis is particularly promising. nih.govnih.gov

Transaminases (TAs): These enzymes can catalyze the asymmetric synthesis of chiral amines from prochiral ketones with high enantiomeric excess. nih.gov The process often involves a "substrate walking" and directed evolution approach to engineer enzymes with high activity and selectivity for a specific substrate. nih.gov

Imine Reductases (IREDs) and Reductive Aminases (RedAms): These enzymes catalyze the asymmetric reduction of imines to chiral amines and are increasingly used in the pharmaceutical industry for the synthesis of complex chiral amine-containing drugs. mdpi.comnih.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry for accelerating reaction rates, improving yields, and enabling solvent-free reactions. organic-chemistry.orgnih.govresearchgate.net The one-pot Bohlmann-Rahtz pyridine synthesis, for example, can be significantly expedited under microwave conditions, with reactions completing in minutes compared to hours with conventional heating. organic-chemistry.org This technique could potentially be applied to the synthesis of this compound, reducing energy consumption and reaction times. A study on the microwave-assisted synthesis of ortho-substituted diaryl N-(tert-butylsulfinyl)ketimines demonstrated good yields in significantly reduced reaction times. rsc.org

Sustainable N-Alkylation Methods: While reductive amination is often preferred, direct N-alkylation methods are also being developed with a focus on sustainability. The "borrowing hydrogen" methodology allows for the N-alkylation of amines with alcohols, where water is the only byproduct. rsc.org Photocatalytic N-alkylation of amines with alcohols at ambient temperature represents another green approach, avoiding the high temperatures typically required for other catalytic methods. nih.gov The use of dimethyl carbonate (DMC) as a green alkylating agent is also gaining traction, as it is biodegradable and produces non-toxic byproducts. nih.govacs.org

The following table summarizes some green chemistry metrics for different amide formation reactions, which is a related transformation often encountered in the synthesis of more complex ligands.

| Reaction Type | Atom Economy (%) | Reaction Mass Efficiency (%) | Process Mass Intensity (PMI) |

| Acid Chloride Route | 53 | 29 | 163 |

| Coupling Reagent Route | 34 | 19 | 240 |

| Boric Acid Catalyzed | 92 | 70 | 25 |

Data adapted from a study on comparing amide-forming reactions using green chemistry metrics.

By adopting these sustainable and green chemistry approaches, the synthesis of this compound and its analogs can be made more efficient, cost-effective, and environmentally friendly.

Coordination Chemistry and Metal Complexation Studies

Ligand Design Principles of N-(pyridin-3-ylmethyl)butan-2-amine and its Analogs

The efficacy of a ligand in coordination chemistry is fundamentally tied to its structural and electronic properties. For this compound and its analogs, these principles govern the stability, geometry, and reactivity of the resulting metal complexes.

This compound typically acts as a bidentate ligand, coordinating to a metal center through two nitrogen atoms: the sp²-hybridized nitrogen of the pyridine (B92270) ring and the sp³-hybridized nitrogen of the secondary amine. This chelation forms a stable five-membered ring with the metal ion, a common and favorable arrangement in coordination chemistry. acs.org

The versatility of the pyridyl-amine scaffold allows for the design of ligands with varying denticity. For instance, related tripodal ligands like tris(2-pyridylmethyl)amine (B178826) (TPA) are well-known to form four coordination bonds with a central metal ion, demonstrating how the number of pyridyl units can be tuned to control the metal's coordination environment. unipd.it

Stereochemistry plays a pivotal role in the metal complexes formed by this compound, arising from two primary sources: the inherent chirality of the ligand and the geometric arrangement of the ligands around the metal center.

Ligand Chirality : The butan-2-amine portion of the ligand contains a stereocenter at the second carbon atom, meaning the ligand exists as (R)- and (S)-enantiomers. This chirality can be transferred to the metal complex, potentially influencing the catalytic activity or chiral recognition properties of the resulting compound. The steric bulk of the sec-butyl group, compared to a simpler ethyl or methyl group, also imposes significant steric constraints that affect the geometry and stability of the complex.

Synthesis and Characterization of Metal Complexes Involving this compound and its Analogs

The synthesis of metal complexes with these ligands is generally straightforward, involving the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Due to a lack of specific literature on this compound complexes, the synthesis and characterization are described based on extensive studies of its close analog, N-(pyridin-2-ylmethyl)butan-2-amine, and general principles for manganese complexes.

Copper(II) and Zinc(II) Complexes: Complexes such as [CuLX₂] (where L is the bidentate ligand and X is a halide like Cl⁻ or Br⁻) and [LZnCl₂] have been successfully synthesized. acs.orginorgchemres.org The typical procedure involves reacting the ligand with the metal halide (e.g., CuBr₂ or ZnCl₂) in a solvent like methanol (B129727). acs.org These reactions often proceed with high yield, affording crystalline products. acs.orginorgchemres.org

Characterization of these complexes relies on a suite of spectroscopic and analytical techniques:

FT-IR Spectroscopy : Confirms the coordination of the ligand to the metal. A characteristic shift in the N-H stretching frequency (typically around 3150-3200 cm⁻¹) compared to the free ligand indicates the involvement of the amine nitrogen in bonding. acs.orginorgchemres.org

UV-Vis Spectroscopy : Provides information about the electronic environment of the metal ion. Copper(II) complexes often exhibit d-d transition bands whose position is sensitive to the coordination geometry and solvent. acs.orginorgchemres.org

Thermogravimetric Analysis (TGA) : Determines the thermal stability of the complex. For example, the complex [LCuBr₂] with the 2-pyridyl analog is stable up to 187 °C, after which it begins to lose the organic ligand. acs.org

| Complex | Metal Ion | Typical Geometry | Key Characterization Data | Source |

| [Cu(L)X₂] | Copper(II) | Distorted Square Planar | N-H stretch ~3150-3200 cm⁻¹ (FT-IR); Exhibits chromotropic properties (UV-Vis). | acs.orginorgchemres.org |

| [Zn(L)Cl₂] | Zinc(II) | Distorted Tetrahedral | X-ray diffraction confirms geometry; NMR studies show ligand coordination. | acs.orgresearchgate.net |

| [Mn(L)₂(OTf)₂] | Manganese(II) | Octahedral (presumed) | Synthesized from Mn(OTf)₂; characterized by magnetic susceptibility and spectroscopy. | mdpi.comnih.gov |

L represents a bidentate pyridyl-alkylamine ligand like this compound or its analogs. X represents a halide.

Manganese(II) Complexes: The synthesis of manganese(II) complexes with N-donor ligands is well-established. google.com A typical synthesis would involve the reaction of a manganese(II) salt, such as manganese(II) chloride (MnCl₂) or manganese(II) trifluoromethanesulfonate (B1224126) (Mn(OTf)₂), with the ligand in a 1:1 or 1:2 metal-to-ligand molar ratio in a solvent like methanol or acetonitrile. mdpi.comnih.gov The resulting complexes, often with octahedral geometry, can be characterized by methods like X-ray crystallography and magnetic susceptibility measurements, as Mn(II) is a high-spin d⁵ ion.

Metal complexes of pyridylmethylamine ligands can exhibit fascinating reactivity and can sometimes be modified after their initial synthesis.

Chromotropic Behavior: Copper(II) complexes of the analog N-(pyridin-2-ylmethyl)butan-2-amine have demonstrated remarkable chromotropic properties, where their color changes in response to external stimuli. inorgchemres.org

Solvatochromism : The color of the complex solution changes with the polarity of the solvent, for example, from green to blue-green. This is attributed to the interaction of solvent molecules with the vacant axial coordination sites of the copper center. inorgchemres.org

Halochromism : The color changes with pH. In aqueous solutions, the d-d transition band shifts as the secondary amine group of the ligand is deprotonated at higher pH. inorgchemres.org

Thermochromism : In high-boiling point solvents like DMSO, heating the solution can cause a reversible color change, likely due to the displacement of coordinated halides by solvent molecules. inorgchemres.org

Ionochromism : The complex shows a selective color change in the presence of specific anions, such as the azide (B81097) anion (N₃⁻). inorgchemres.org

Reactivity with Small Molecules: Copper(I) complexes supported by related pyridylmethylamine ligands are known to react with dioxygen (O₂). acs.orgnih.gov These studies, which are crucial for understanding biological oxygen transport and catalytic oxidation, show the formation of various copper-dioxygen species, such as mononuclear superoxido and dinuclear peroxo complexes. The stability and type of species formed are highly dependent on the ligand structure, solvent, and temperature. acs.orgnih.gov

Structural Elucidation of Metal Complexes

Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional structure of these metal complexes.

For complexes with the analog ligand N-(pyridin-2-ylmethyl)butan-2-amine, structural analyses have revealed key details. The copper(II) complex [LCuBr₂] adopts a distorted square planar geometry. acs.orginorgchemres.org The degree of distortion from a perfect square plane towards a tetrahedron is often quantified by the τ₄ index, which is 0 for square planar and 1 for tetrahedral. A value of 0.37 for [LCuBr₂] indicates a significant distortion. acs.org

In this structure, the copper(II) center is coordinated by the two nitrogen atoms of the ligand and two bromide ions. The N(pyridine)-Cu-N(amine) bite angle is approximately 82.17°, consistent with the formation of a five-membered chelate ring. acs.org

Zinc(II) complexes with similar bidentate N,N'-ligands typically adopt a distorted tetrahedral geometry, coordinating two nitrogen atoms from the ligand and two chloride ions. researchgate.netscielo.br Dinuclear zinc(II) complexes have also been characterized where the ligand architecture allows for bridging between two metal centers. nih.gov

| Structural Parameter | Copper(II) Complex Example | Zinc(II) Complex Example | Source |

| Coordination Geometry | Distorted Square Planar | Distorted Tetrahedral | acs.orgresearchgate.net |

| τ₄ Index | 0.37 | N/A (tetrahedral) | acs.org |

| N-M-N Bite Angle (°) | 82.17 | ~90 | acs.orgscielo.br |

| M-N(pyridine) (Å) | ~2.0 | ~2.17 | scielo.brnih.gov |

| M-N(amine) (Å) | ~2.0 | ~2.15-2.18 | scielo.brnih.gov |

Data is based on studies of complexes with the analog N-(pyridin-2-ylmethyl)butan-2-amine and other similar bidentate pyridyl-amine ligands.

Advanced Spectroscopic and Analytical Characterization Techniques

Vibrational Spectroscopy Applications (FT-IR, FT-Raman)

FT-IR Spectroscopy:

The infrared spectrum of a secondary amine like N-(pyridin-3-ylmethyl)butan-2-amine is characterized by several key absorption bands. A single, weak N-H stretching vibration is expected in the region of 3350-3310 cm⁻¹. analyzetest.com The presence of the pyridine (B92270) ring gives rise to aromatic C=C stretching vibrations. Additionally, C-N stretching vibrations for aliphatic amines are typically observed between 1250-1020 cm⁻¹. analyzetest.com A broad N-H wagging band, characteristic of primary and secondary amines, is also anticipated in the 910-665 cm⁻¹ region. analyzetest.com

FT-Raman Spectroscopy:

FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyridine ring and the carbon backbone of the butan-2-amine moiety. The technique utilizes a laser, such as a 1064 nm Nd:YAG laser, for excitation. scifiniti.com

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source |

| Secondary Amine | N-H Stretch | 3350-3310 | analyzetest.com |

| Pyridine Ring | Aromatic C=C Stretch | ~1598 | |

| Aliphatic Amine | C-N Stretch | 1250-1020 | analyzetest.com |

| Secondary Amine | N-H Wag | 910-665 | analyzetest.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy:

In the ¹H NMR spectrum, distinct signals are expected for the protons of the pyridine ring, the methylene (B1212753) bridge, and the butan-2-amine group. The pyridine protons typically appear in the aromatic region. The methylene linker protons (-CH₂-) adjacent to the amine and the pyridine ring would likely be observed as a singlet. The protons of the butyl chain, including the methyl (CH₃) and methylene (CH₂) groups, will exhibit characteristic splitting patterns (e.g., triplets, quintets) due to spin-spin coupling.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Separate signals are anticipated for the carbons of the pyridine ring and the aliphatic carbons of the butan-2-amine chain. The chemical shifts of these carbons are influenced by their hybridization and proximity to electronegative atoms like nitrogen. For instance, carbons in amines typically resonate in the 30-60 ppm range. wisc.edu

Table 2: Predicted NMR Data for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | Pyridine-H | 7.0-8.5 | Multiplet |

| ¹H | N-CH₂-Py | ~3.8 | Singlet |

| ¹H | Butyl-CH | Multiplet | Multiplet |

| ¹H | Butyl-CH₂ | Multiplet | Multiplet |

| ¹H | Butyl-CH₃ | Multiplet | Multiplet |

| ¹³C | Pyridine-C | 120-150 | - |

| ¹³C | N-CH₂-Py | ~50-60 | - |

| ¹³C | Butyl-C | 10-40 | - |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. For this compound, the absorption of UV or visible light would primarily be due to π → π* and n → π* transitions within the pyridine ring. The secondary amine group also contributes with n → σ* transitions. The solvent used can influence the position and intensity of these absorption bands.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis. The molecular ion peak (M⁺) for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 164.25 g/mol .

A characteristic fragmentation pattern for aliphatic amines is α-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.org For this compound, this could lead to the formation of several key fragment ions. Loss of a methyl group would result in an ion at m/z 149 (M-15), while loss of an ethyl group would produce an ion at m/z 135 (M-29). docbrown.info Another significant fragmentation pathway involves the loss of the entire sec-butyl group, leading to the pyridylmethyl ion at m/z 92.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure | Predicted m/z | Source |

| Molecular Ion | [C₁₀H₁₆N₂]⁺ | 164 | |

| α-cleavage (loss of CH₃) | [C₉H₁₃N₂]⁺ | 149 | docbrown.info |

| α-cleavage (loss of C₂H₅) | [C₈H₁₁N₂]⁺ | 135 | docbrown.info |

| Loss of sec-butyl group | [C₆H₆N]⁺ | 92 |

Thermal Analysis Techniques (TG-DTA, TGA) in Complex Stability Evaluation

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to evaluate the thermal stability of compounds. For this compound, TGA would show the temperature at which the compound begins to decompose. The TGA curve would indicate mass loss as a function of temperature, while the DTA curve would show endothermic or exothermic events associated with decomposition or phase changes. For similar compounds, decomposition often occurs in multiple stages. nih.gov

Chromatographic Methods for Purity Assessment and Analytical Method Development (HPLC, LC-MS)

Chromatographic techniques are essential for assessing the purity of this compound and for developing analytical methods for its quantification.

High-Performance Liquid Chromatography (HPLC):

HPLC is a widely used technique for separating and quantifying components in a mixture. For the analysis of amines, reversed-phase columns are often employed with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile, often with an additive like formic acid to improve peak shape. mn-net.com

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is particularly valuable for identifying and quantifying trace amounts of this compound and its potential impurities or metabolites. The use of a mass spectrometer as a detector provides high selectivity and sensitivity. rug.nl LC-MS/MS methods, which involve further fragmentation of selected ions, can provide even greater specificity. mn-net.com

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (electron density, molecular orbitals) of many-body systems, such as atoms and molecules. It is a workhorse of computational chemistry, providing insights into molecular geometry, reaction energies, and various spectroscopic properties. researchgate.net Time-Dependent DFT (TD-DFT) is an extension used to study excited states and predict electronic absorption spectra (UV-Vis). youtube.com For N-(pyridin-3-ylmethyl)butan-2-amine, DFT calculations would determine its optimized geometry, and the energies of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding its reactivity. TD-DFT would be used to simulate its UV-Vis spectrum, identifying the wavelengths of light it absorbs. However, no published studies were found that have performed these specific calculations for this compound.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. researchgate.net This technique provides a detailed view of conformational flexibility and how a molecule interacts with its environment, such as a solvent or a biological target. For this compound, MD simulations could reveal the preferred shapes (conformations) of its flexible butan-2-amine chain and how it might bind within a protein's active site. Such studies are vital for drug discovery but have not been reported for this specific molecule.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a graphical method used to visualize and quantify intermolecular interactions within a crystal. researchgate.netnih.gov By mapping properties onto this unique molecular surface, researchers can identify and analyze different types of non-covalent contacts, such as hydrogen bonds and van der Waals forces, which govern how molecules pack in a solid state. nih.govmdpi.com This analysis requires crystal structure data, which is not available for this compound, and consequently, no Hirshfeld analysis has been published.

In Silico Approaches for Ligand-Target Interaction Prediction (Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.comnih.govnih.gov This method is fundamental in drug design for screening potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.netnih.govherbmedpharmacol.com A docking study of this compound would require a specific biological target, and would predict the binding affinity and the key interactions (like hydrogen bonds) stabilizing the complex. The scientific literature currently contains no such docking studies for this compound.

Structure Activity Relationship Sar and Ligand Design Principles

Correlating Structural Features of N-(pyridin-3-ylmethyl)butan-2-amine Analogs with Observed Biological Responses

While specific SAR studies on this compound are not extensively documented in publicly available research, principles can be extrapolated from studies on analogous pyridine-amine systems. The biological activity of this scaffold is determined by three main components: the pyridine (B92270) ring, the secondary amine, and the sec-butyl group.

The Pyridine Ring: The nitrogen atom in the pyridine ring is a key feature, influencing the molecule's basicity, polarity, and ability to form hydrogen bonds. nih.govwikipedia.org Its lone pair of electrons, which are not part of the aromatic system, can act as a hydrogen bond acceptor, interacting with biological targets. wikipedia.org The position of the nitrogen (e.g., 2-, 3-, or 4-position) significantly alters the electronic properties and potential interactions. For instance, in a series of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, the N-(pyridin-3-yl) analog demonstrated notable analgesic and anti-inflammatory properties, highlighting the importance of the substitution pattern on the pyridine ring. mdpi.com Modifications to the pyridine ring, such as the introduction of substituents, can modulate activity. For example, in a series of pyrazolo[1,5-a]pyrimidin-7-amines, a 3-(4-fluoro)phenyl group was found to be effective for anti-mycobacterial activity. mdpi.com

The Amine Linker: The secondary amine is crucial for the structural integrity and physicochemical properties of the molecule. The nitrogen atom is basic and will be protonated at physiological pH, allowing for ionic interactions with biological targets. The hydrogen atom on the nitrogen can act as a hydrogen bond donor. Studies on pyrazolopyridine antiherpetics have shown that the nature of amine substituents is critical, with non-polar amines often being preferred for optimal activity. nih.gov

The Alkyl Substituent (sec-Butyl Group): The size, shape, and lipophilicity of the alkyl group attached to the amine are critical for binding affinity and selectivity. The sec-butyl group in this compound provides a specific steric profile and lipophilicity. Variations in this part of the molecule can significantly impact biological activity. For instance, in a series of amine reuptake inhibitors, modifications to alkyl and aryl substituents on a piperazine core led to changes in potency and selectivity. researchgate.net The chiral center at the second position of the butane (B89635) chain introduces stereochemical considerations, which are discussed in section 6.4.

The following table summarizes the general SAR principles for pyridine-amine scaffolds based on related compounds.

| Molecular Fragment | Structural Modification | Potential Impact on Biological Activity |

| Pyridine Ring | Substitution (e.g., halogens, alkyl groups) | Alters electronic properties, lipophilicity, and metabolic stability. Can enhance binding affinity. mdpi.com |

| Isomeric Position (2-, 3-, or 4-pyridyl) | Changes the vector and accessibility of the nitrogen for hydrogen bonding and ionic interactions. mdpi.com | |

| Amine Linker | N-Alkylation/N-Arylation | Modifies basicity (pKa) and lipophilicity. |

| Linker Length/Flexibility | Affects the distance and orientation between the pyridine ring and the alkyl substituent, influencing fit within a binding pocket. | |

| Alkyl Group | Size and Branching (e.g., butyl vs. isobutyl vs. sec-butyl) | Influences steric interactions and van der Waals forces within the binding site. nih.gov |

| Introduction of Functional Groups | Can introduce new interaction points (e.g., hydroxyl for H-bonding) or alter pharmacokinetics. |

Rational Design Strategies for Modifying the this compound Scaffold

Rational drug design aims to create new molecules with specific biological activities based on a detailed understanding of SAR. For the this compound scaffold, several strategies can be employed:

Scaffold Hopping and Ring Variation: The pyridine ring can be replaced with other heterocyclic systems (e.g., pyrimidine, pyrazine, thiophene) to explore different hydrogen bonding patterns and steric interactions. This approach was utilized in the design of nicotinamide (B372718) derivatives where a thiophene ring was incorporated, leading to compounds with fungicidal activity.

Substituent Modification: Based on initial SAR data, substituents on the pyridine ring can be systematically varied. For example, if a small lipophilic substituent at a specific position enhances activity, a range of alkyl or halogen groups could be explored at that position. This was seen in the development of MSK1 inhibitors where various substitutions on a phenyl-pyridine core were evaluated. mdpi.com

Conformational Constraint: The flexibility of the ethylamine linker can be reduced by incorporating it into a cyclic structure, such as a piperidine or pyrrolidine ring. This locks the molecule into a more defined conformation, which can lead to higher affinity and selectivity for a target, albeit sometimes with a loss of optimal binding geometry.

Structure-Based Design: If the three-dimensional structure of the biological target is known, computational methods like molecular docking can be used to predict how analogs of this compound will bind. This allows for the design of modifications that are predicted to improve binding interactions, such as adding a group to form a new hydrogen bond or to better fill a hydrophobic pocket. This approach was used to predict the binding modes of 3-(pyridine-3-yl)-2-oxazolidinone derivatives as antibacterial agents. nih.gov

Bioisosteric Replacements in Related Pyridine-Amine Systems

Bioisosterism involves substituting an atom or a group of atoms in a molecule with another that has similar physical or chemical properties, with the goal of creating a new compound with similar or improved biological properties. cambridgemedchemconsulting.com This is a powerful tool in medicinal chemistry to enhance potency, alter selectivity, improve pharmacokinetic properties, or reduce toxicity.

For the this compound scaffold, bioisosteric replacements could be considered for several parts of the molecule:

Pyridine Ring Replacements: The pyridine ring itself can be considered a bioisostere of a phenyl ring, a replacement often made to improve solubility and introduce a hydrogen bond acceptor. nih.gov Other common bioisosteres for the pyridine ring include other five- or six-membered heterocycles. cambridgemedchemconsulting.com For example, a thiophene ring has been successfully combined with a nicotinic acid substructure to create novel fungicides. Another study demonstrated that 2-difluoromethylpyridine can serve as a bioisosteric replacement for pyridine-N-oxide, enhancing the activity of quorum sensing inhibitors. nih.govrsc.org

Amine and Linker Replacements: The secondary amine and the methylene (B1212753) bridge can be replaced by various groups that mimic their size, shape, and electronic properties. Amide bonds, for example, are often replaced by bioisosteres like 1,2,3-triazoles, oxadiazoles, or fluoroalkenes to improve metabolic stability. nih.gov While the target compound has an amine rather than an amide, similar principles of replacing the linker with metabolically more stable groups can be applied.

The following table presents common bioisosteric replacements relevant to the pyridine-amine scaffold.

| Original Group | Bioisosteric Replacement(s) | Rationale for Replacement |

| Phenyl | Pyridyl, Thienyl, Furyl | Improve solubility, introduce hydrogen bond acceptor/donor sites. nih.govcambridgemedchemconsulting.com |

| Pyridine | Phenyl, Pyrimidine, Pyridazine | Modulate basicity, dipole moment, and interaction profile. |

| -CH₂-NH- | -CH=N- (Imine), -O-CH₂- (Ether), Amide Bioisosteres (e.g., Triazole) | Alter flexibility, polarity, and metabolic stability. nih.gov |

| -CH₃ | -NH₂, -OH, -F, -Cl | Modify size, polarity, and electronic properties. cambridgemedchemconsulting.com |

| -F | -OH, -OMe | Act as a hydrogen bond acceptor, alter lipophilicity. cambridgemedchemconsulting.com |

Stereochemical Influences on Structure-Activity Relationships

The presence of a chiral center at the second carbon of the butyl chain in this compound means the compound can exist as two enantiomers, (R)- and (S)-N-(pyridin-3-ylmethyl)butan-2-amine. Stereochemistry is a critical factor in the biological activity of many drugs because biological targets, such as enzymes and receptors, are themselves chiral. mdpi.com

The differential interaction of enantiomers with a biological target can lead to significant differences in their pharmacological effects. One enantiomer may bind with high affinity and elicit the desired response (the eutomer), while the other may bind with lower affinity or not at all (the distomer). mdpi.com In some cases, the distomer may be inactive, contribute to side effects, or even have an opposing pharmacological effect.

For example, studies on chiral pyridyl-containing ligands have shown that diastereomers can exhibit different binding abilities toward cations. nih.gov Similarly, research into the antimalarial activity of 3-Br-acivicin isomers and their derivatives revealed that only the (5S, αS) isomers displayed significant potency, suggesting that stereochemistry was crucial for recognition by cellular uptake transporters. mdpi.comresearchgate.net

Therefore, for this compound, it is highly probable that the (R) and (S) enantiomers will exhibit different biological activities. The precise nature of this difference would depend on the specific topology of the binding site on its biological target. A rational drug design approach would necessitate the synthesis and biological evaluation of the individual enantiomers to determine which one is the eutomer and to develop a stereoselective synthesis to produce only the more active form.

Emerging Research Areas and Future Directions

Exploration of N-(pyridin-3-ylmethyl)butan-2-amine and its Metal Complexes in Responsive Materials (e.g., Chromotropic Systems)

The development of materials that change color in response to external stimuli—known as chromotropic systems—is a significant area of materials science. The ability of this compound to act as a chelating ligand for transition metals makes it a prime candidate for creating novel chromotropic systems.

Research on the closely related isomer, N-(pyridin-2-ylmethyl)butan-2-amine, has demonstrated the rich chromotropic potential of this ligand family. Copper(II) complexes incorporating the 2-pyridyl isomer exhibit multiple chromic behaviors: inorgchemres.org

Solvatochromism: The color of the complex changes depending on the polarity of the solvent, shifting from green to blue-green. This is attributed to solvent molecules interacting with the vacant axial sites of the copper center. inorgchemres.org

Halochromism: In aqueous solutions, the complex changes color with varying pH due to the deprotonation of the secondary amine group on the ligand. inorgchemres.org

Thermochromism: Reversible color changes from green to blue are observed upon heating in high-boiling-point solvents like DMSO and DMF, likely due to the displacement of coordinated halide ions by solvent molecules. inorgchemres.org

These findings strongly suggest that metal complexes of this compound would also display stimulus-responsive properties. The different position of the nitrogen atom in the pyridine (B92270) ring (position 3 vs. 2) would alter the electronic environment and coordination geometry of the metal center, potentially leading to unique colorimetric responses and sensitivities. Future research will likely focus on synthesizing and characterizing these complexes to explore their potential in smart materials, temperature sensors, and pH indicators.

Table 1: Chromotropic Properties of an Isomeric Copper(II) Complex Ligand

| Property | Stimulus | Observed Color Change | Mechanism |

|---|---|---|---|

| Solvatochromism | Solvent Polarity | Green to Blue-Green | Solvent interaction with Cu(II) axial sites inorgchemres.org |

| Halochromism | pH Increase | Shift in d-d transition band | Deprotonation of the ligand's amine group inorgchemres.org |

| Thermochromism | Heating | Green to Blue (Reversible) | Substitution of halide ligands with solvent molecules inorgchemres.org |

| Ionochromism | Azide (B81097) Anion (N₃⁻) | Distinct Color Change | Selective binding of the anion to the Cu(II) center inorgchemres.org |

Data based on the N-(pyridin-2-ylmethyl)butan-2-amine copper(II) complex. inorgchemres.org

Investigation of Catalytic Properties of Metal Complexes with this compound Ligands

Pyridine-amine ligands are instrumental in coordination chemistry for designing homogeneous catalysts. The combination of a "soft" pyridine nitrogen and a "hard" amine nitrogen allows these ligands to stabilize various oxidation states of transition metals, making them suitable for a range of catalytic transformations.

Studies on analogs of this compound have already highlighted this potential:

The related ligand N-(pyridin-3-ylmethyl)butan-1-amine has been incorporated into manganese complexes that show promise in catalyzing oxidative reactions, mimicking the function of natural enzymes.

Palladium(II) complexes featuring N-(pyridin-2-ylmethyl) aniline (B41778) derivatives have demonstrated high catalytic activity in the polymerization of methyl methacrylate (B99206) (MMA), producing high molecular weight polymers. researchgate.net

These examples underscore the potential of this compound as a ligand in catalysis. By forming complexes with metals such as palladium, rhodium, manganese, or copper, it could be used to develop catalysts for a variety of organic reactions, including:

Oxidation Reactions: Leveraging its ability to stabilize higher oxidation states in metals like manganese.

Polymerization: Creating catalysts for controlled polymer synthesis. researchgate.net

Asymmetric Hydrogenation: Utilizing the inherent chirality of the butan-2-amine moiety to induce stereoselectivity in catalytic reductions.

Future work will involve synthesizing a library of metal complexes with this ligand and screening their activity in various catalytic processes to identify efficient and selective systems.

Table 2: Catalytic Activity of Related Pyridine-Amine Metal Complexes

| Complex/Ligand | Metal | Reaction | Key Finding |

|---|---|---|---|

| N-(pyridin-3-ylmethyl)butan-1-amine complex | Manganese | Oxidation | Enhanced catalytic activity, mimicking enzymatic processes |

| 4-methoxy-N-(pyridin-2-ylmethyl) aniline complex | Palladium(II) | MMA Polymerization | High catalytic activity (3.80 × 10⁴ g PMMA/mol Pd hr⁻¹) researchgate.net |

Advanced Ligand-Target Interaction Studies for Compound Analogs

In drug discovery, understanding how a molecule binds to its biological target is paramount. The this compound scaffold is of significant interest for its potential to interact with biological macromolecules like enzymes and receptors.

Research on structurally similar compounds provides a clear direction for this field:

Enzyme Inhibition: The analog N-(pyridin-3-ylmethyl)butan-1-amine is recognized as an inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), an enzyme critical for cellular metabolism and a target in cancer therapy.

Kinase Binding: Imatinib, a highly successful anti-cancer drug, contains a pyridyl-pyrimidine moiety. Studies have shown that its binding to the target kinase domain is governed by a complex interplay of hydrogen bonds and π-π stacking interactions, with the molecule adopting specific conformations to fit the binding site. mdpi.com

Future research can build upon these insights by synthesizing a series of analogs based on this compound. By systematically modifying the substituents on the pyridine ring or the alkyl chain, researchers can fine-tune the compound's steric and electronic properties. These analogs can then be evaluated for their ability to interact with specific biological targets. Advanced techniques such as computational docking, molecular dynamics simulations, and X-ray crystallography will be essential to elucidate the precise nature of these ligand-target interactions and guide the development of new therapeutic agents. mdpi.com

Development of Novel Analytical Probes and Sensors based on this compound Derivatives

The development of chemical sensors for the selective detection of specific ions or molecules is a critical area of analytical chemistry. The chromotropic properties of metal complexes, as discussed earlier, can be harnessed to create colorimetric sensors.

A pioneering study on the copper(II) complex of the isomeric ligand, N-(pyridin-2-ylmethyl)butan-2-amine, demonstrated its capability as a selective sensor. The complex exhibited a distinct and selective color change in the presence of the azide anion (N₃⁻) but not other pseudo-halide anions, highlighting its potential for specific anion detection. inorgchemres.org

This provides a direct blueprint for developing novel analytical probes based on this compound. It is plausible that a copper(II) or other transition metal complex of this ligand would also exhibit ionochromic behavior. The subtle changes in coordination geometry and electronic structure conferred by the 3-pyridyl group could alter the binding affinity and selectivity of the metal center. This could lead to sensors that are:

Selective for different target anions or molecules.

More sensitive than existing probes.

Operable in different solvent or pH conditions.

Future work in this area will focus on the synthesis of these complexes and the systematic evaluation of their response to a wide range of analytes to develop new tools for environmental monitoring and chemical analysis.

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed for N-(pyridin-3-ylmethyl)butan-2-amine, and what reaction conditions are critical for optimizing yield?

- Reductive Amination : Catalytic hydrogenation with Pd/NiO under H₂ atmosphere enables efficient coupling of pyridin-3-ylmethylamine with butan-2-one. Solvents like toluene and temperatures of 25–50°C are optimal, achieving yields >90% .

- Coupling Reactions : Carbodiimide-based coupling agents (e.g., EDC·HCl) facilitate condensation between pyridin-3-ylmethylamine and activated esters of butan-2-amine derivatives. Inert atmospheres (N₂/Ar) and aprotic solvents (DMF, acetonitrile) minimize side reactions .

- Key Considerations : Catalyst loading (5–10 mol%), solvent polarity, and pH control during workup are critical for purity and scalability .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR resolves the pyridine ring protons (δ 7.2–8.5 ppm) and butan-2-amine methyl groups (δ 1.0–1.5 ppm). NOESY confirms spatial proximity between the pyridine and alkyl chain .

- X-ray Crystallography : SHELX-based refinement reveals zwitterionic behavior in derivatives, with protonation at the pyridine nitrogen and hydrogen bonding between amine groups .

- IR Spectroscopy : Stretching frequencies for C-N (1250–1350 cm⁻¹) and N-H (3300–3500 cm⁻¹) validate amine functionalization .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity or supramolecular interactions of this compound?

- Density Functional Theory (DFT) : Simulates electron density distribution, identifying nucleophilic sites (e.g., pyridine nitrogen) for electrophilic substitution. Solvent models (e.g., PCM) improve accuracy in predicting solubility .

- Molecular Docking : Models interactions with biological targets (e.g., enzymes, receptors) by analyzing steric compatibility and hydrogen-bonding patterns. Pyridine’s π-stacking potential enhances binding to aromatic residues .

Q. What strategies resolve contradictions between experimental data (e.g., NMR shifts) and computational predictions for this compound?

- Cross-Validation : Compare experimental NMR with DFT-calculated chemical shifts. Discrepancies >0.5 ppm suggest conformational flexibility or solvent effects .

- Dynamic NMR : Variable-temperature studies detect rotameric equilibria in the butan-2-amine chain, explaining split signals .

- Crystallographic Refinement : SHELXL refines X-ray data to resolve ambiguities in bond lengths/angles, confirming zwitterionic vs. neutral forms .

Q. What challenges arise when modifying the pyridine or alkylamine moieties for structure-activity relationship (SAR) studies?

- Steric Hindrance : Bulky substituents on pyridine (e.g., trifluoromethyl) reduce coupling efficiency in Pd-catalyzed reactions. Microwave-assisted synthesis (80–120°C) mitigates this .

- Solubility Optimization : Branched alkyl chains (butan-2-amine vs. butan-1-amine) improve lipid solubility but require polar co-solvents (e.g., DMSO) for biological assays .

- Regioselectivity : Chlorination at pyridine C-2 vs. C-4 alters electronic properties, requiring directed ortho-metalation strategies for selective functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。